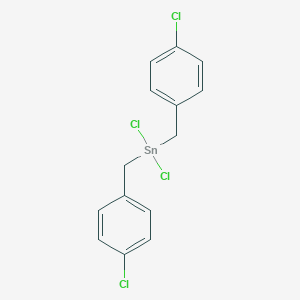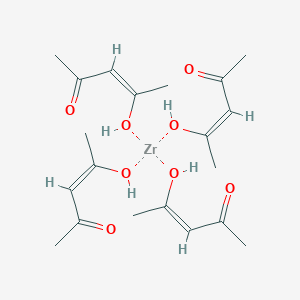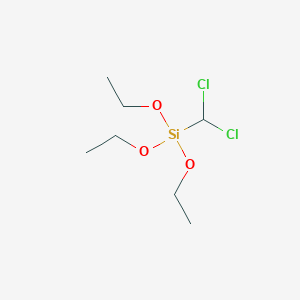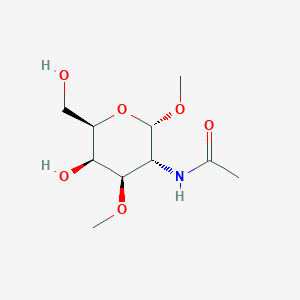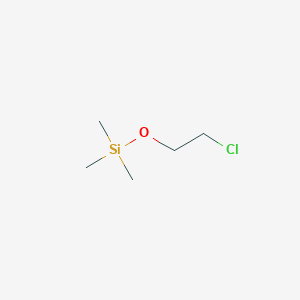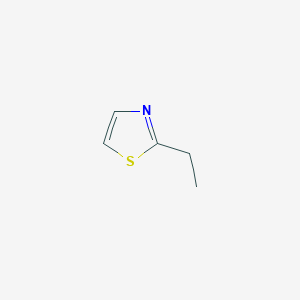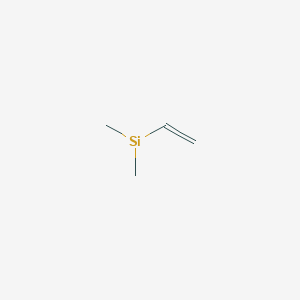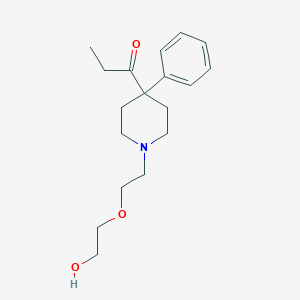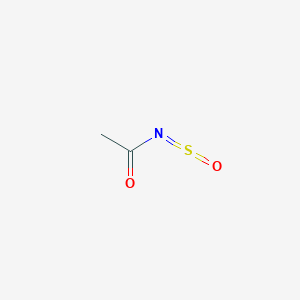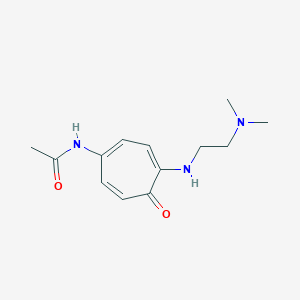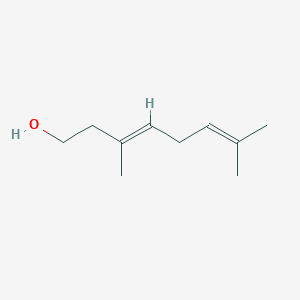![molecular formula C15H18O4 B099740 Diethyl [(3-methylphenyl)methylidene]propanedioate CAS No. 15725-33-4](/img/structure/B99740.png)
Diethyl [(3-methylphenyl)methylidene]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(3-methylphenyl)methylidene]propanedioate is a chemical compound that is commonly used in scientific research. It is also known as Meldrum's acid and has a molecular formula of C12H14O4. This compound is a versatile reagent that can be used in a variety of chemical reactions. In
作用机制
The mechanism of action of diethyl [(3-methylphenyl)methylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in many reactions. It can also act as a precursor to various reactive intermediates, such as enolates and carbanions.
生化和生理效应
There is limited information on the biochemical and physiological effects of diethyl [(3-methylphenyl)methylidene]propanedioate. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
实验室实验的优点和局限性
Diethyl [(3-methylphenyl)methylidene]propanedioate has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also sensitive to air and moisture and must be stored in a dry and air-free environment.
未来方向
There are several future directions for the use of diethyl [(3-methylphenyl)methylidene]propanedioate in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Another area of research is the synthesis of new compounds using diethyl [(3-methylphenyl)methylidene]propanedioate as a building block. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, diethyl [(3-methylphenyl)methylidene]propanedioate is a versatile reagent that has many applications in scientific research. It can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. It is commonly used in the synthesis of various compounds and can act as a nucleophile and a precursor to reactive intermediates. While it has several advantages for lab experiments, it also has some limitations. Future research is needed to further explore the potential applications of this compound.
合成方法
Diethyl [(3-methylphenyl)methylidene]propanedioate can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in anhydrous ethanol at room temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学研究应用
Diethyl [(3-methylphenyl)methylidene]propanedioate is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, cyclic ethers, and lactones. It can also be used as a building block in the synthesis of more complex organic molecules.
属性
CAS 编号 |
15725-33-4 |
|---|---|
产品名称 |
Diethyl [(3-methylphenyl)methylidene]propanedioate |
分子式 |
C15H18O4 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
diethyl 2-[(3-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3 |
InChI 键 |
NDOSDZBQFXJNCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



